Ipodate

Description

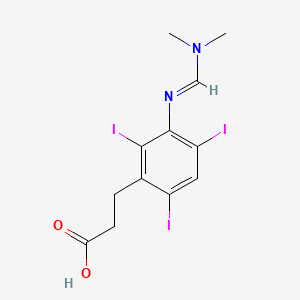

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I3N2O2/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19/h5-6H,3-4H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNFBOJPTAXAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13I3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023167 | |

| Record name | Iopodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

579.8ºC at 760 mmHg | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble, SLIGHTLY SOL IN ETHANOL; METHANOL /CALCIUM SALT/, VERY SOL IN CHLOROFORM /SODIUM SALT/, PRACTICALLY INSOL IN WATER; VERY SOL IN METHANOL, ETHANOL, CHLOROFORM, ACETONE, DILUTE SULFURIC ACID | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS No. |

5587-89-3, 1221-56-3 | |

| Record name | Oragrafin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5587-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005587893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iopodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium iopodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[[(dimethylamino)methylene]amino]-3-(2,4,6-triiodophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPODIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F604ZKI910 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

168-169ºC, 168-169 °C | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Sodium Ipodate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium ipodate, an oral cholecystographic agent, has garnered significant interest for its profound effects on thyroid hormone metabolism. This technical guide provides an in-depth exploration of the core mechanism of action of sodium this compound, synthesizing key research findings into a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism: Potent Inhibition of Type I 5'-Deiodinase

The principal mechanism of action of sodium this compound is the potent inhibition of type I 5'-deiodinase (D1), a key enzyme in thyroid hormone activation.[1][2] This selenoenzyme is primarily located in the liver, kidneys, and thyroid gland and is responsible for the peripheral conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3). By blocking this conversion, sodium this compound induces a rapid and marked decrease in serum T3 concentrations.[1][3]

This inhibition of T4 to T3 conversion also leads to a significant increase in the serum concentration of reverse T3 (rT3), an inactive metabolite of T4.[1] The administration of sodium this compound has been shown to cause a striking and rapid decrease in serum T3 within 12 to 24 hours, making it a therapeutic consideration in the management of hyperthyroidism and thyroid storm.[1][4][5]

Secondary Mechanisms of Action

Beyond its primary effect on deiodinase activity, sodium this compound exerts its influence through several other mechanisms:

-

Inhibition of Thyroid Hormone Release: Sodium this compound can directly inhibit the release of thyroid hormones from the thyroid gland. This effect is thought to be independent of the large amount of iodine released during its metabolism.[2][6]

-

Inhibition of Hepatic T4 Uptake: The drug has been shown to inhibit the binding and uptake of T4 into the liver, further contributing to the reduction of peripherally available T4 for conversion to T3.[2]

-

Interaction with Nuclear Thyroid Hormone Receptors: While some in vitro studies have suggested that sodium this compound can bind to nuclear T3 receptors (NT3R), in vivo studies have produced conflicting results, with some suggesting this is not a prominent mechanism for its therapeutic effects.[7]

-

Iodine-Mediated Effects: As an iodine-containing compound, the metabolism of sodium this compound releases a significant amount of iodine.[2][4] This can induce a Wolff-Chaikoff effect, transiently inhibiting thyroid hormone synthesis.[2]

Quantitative Pharmacological Data

The following table summarizes the quantitative data from clinical studies on the effect of sodium this compound on thyroid hormone levels.

| Parameter | Pre-treatment Levels (mean ± SD/SE) | Post-treatment Levels (mean ± SD/SE) | Dosage and Duration | Study Population | Reference |

| Serum T3 | 340 ± 36 ng/dL | 79 to 85 ng/dL (during last 5 days) | 1 g daily for 10 days | Graves' Disease Patients | [1] |

| Serum T4 | 15.1 ± 0.7 µg/dL | 11.3 ± 1.0 µg/dL (nadir on day 9) | 1 g daily for 10 days | Graves' Disease Patients | [1] |

| Serum rT3 | 111 ± 15 ng/dL | 376 ± 59 ng/dL (peak on day 5) | 1 g daily for 10 days | Graves' Disease Patients | [1] |

| Plasma T3 | 4.90 ± 1.80 nmol/L | 1.70 ± 0.30 nmol/L (on day 4) | 500 mg daily for 5 days | Graves' Hyperthyroid Patients | [2][3] |

| Serum FT4 | 48.9 ± 6.6 pg/mL | 26.0 ± 2.7 pg/mL | 1 g daily for 10 days | Graves' Disease Patients | [5] |

| Serum FT3 | 12.4 ± 2.0 pg/mL | 2.5 ± 0.4 pg/mL | 1 g daily for 10 days | Graves' Disease Patients | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by sodium this compound and a typical experimental workflow for studying its effects.

Caption: Mechanism of action of sodium this compound.

Caption: A typical clinical experimental workflow.

Experimental Protocols

While specific, detailed laboratory protocols are not extensively reported in the reviewed clinical literature, the general methodology for assessing the effects of sodium this compound in human subjects can be outlined as follows:

Objective: To determine the effect of sodium this compound on serum thyroid hormone concentrations in hyperthyroid patients.

Study Design: A prospective, open-label clinical trial.

Participants: Patients with a confirmed diagnosis of Graves' disease and hyperthyroidism. Exclusion criteria would typically include pregnancy, lactation, iodine allergy, and recent use of iodine-containing medications or contrast agents.

Intervention:

-

Baseline Assessment: Prior to treatment, collect blood samples to measure baseline serum concentrations of total T4, total T3, reverse T3 (rT3), and thyroid-stimulating hormone (TSH).

-

Drug Administration: Administer a standardized oral dose of sodium this compound (e.g., 1 gram daily) for a defined period (e.g., 10 days).

-

Serial Monitoring: Collect blood samples at regular intervals during the treatment period (e.g., daily) and for a specified duration after discontinuation of the drug (e.g., 5 and 10 days post-treatment) to monitor changes in thyroid hormone levels.

Laboratory Analysis:

-

Serum concentrations of T4, T3, and rT3 are typically measured by radioimmunoassay (RIA) or other sensitive immunoassay techniques.

-

Serum TSH levels are measured using a sensitive immunoradiometric assay or equivalent method.

Data Analysis:

-

Statistical analysis is performed to compare pre-treatment and post-treatment hormone levels.

-

Analysis of variance (ANOVA) for repeated measures can be used to assess changes over time.

-

Paired t-tests or Wilcoxon signed-rank tests can be used to compare hormone levels at specific time points to baseline.

-

A p-value of <0.05 is typically considered statistically significant.

Conclusion

Sodium this compound exerts a rapid and potent effect on thyroid hormone metabolism, primarily through the inhibition of type I 5'-deiodinase. This leads to a significant reduction in the conversion of T4 to the more active T3, with a concurrent rise in rT3. Its multifaceted mechanism of action, which also includes the inhibition of thyroid hormone release and hepatic T4 uptake, makes it a subject of continued interest in the management of hyperthyroid conditions. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic potential and underlying biology of this compound.

References

- 1. refp.cohlife.org [refp.cohlife.org]

- 2. karger.com [karger.com]

- 3. Sodium this compound in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound sodium - Wikipedia [en.wikipedia.org]

- 5. Effect of sodium this compound and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Sodium this compound increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Ipodate as a Contrast Agent: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipodate, an iodinated contrast agent, played a significant role in the history of medical imaging, particularly in the visualization of the gallbladder and biliary tract through oral cholecystography. This technical guide provides an in-depth exploration of the historical development of this compound, from its chemical origins to its clinical application and eventual decline in use. The document details its mechanism of action, pharmacokinetics, and a comparative analysis of its efficacy and safety profile against other cholecystographic agents. Furthermore, this guide presents available quantitative data in structured tables, outlines experimental methodologies from key studies, and provides visualizations of relevant pathways and workflows to offer a comprehensive understanding of this compound's journey as a contrast agent.

Introduction: The Dawn of Oral Cholecystography

The early 20th century marked a revolutionary period in diagnostic medicine with the advent of X-ray imaging. However, the visualization of soft tissues and organs with similar densities to their surroundings posed a significant challenge. The development of contrast agents, substances that could enhance the visibility of internal structures, was a critical breakthrough.[1] Oral cholecystography, a technique to image the gallbladder, emerged in the 1920s, allowing for the diagnosis of gallstones and other biliary pathologies without invasive procedures.[1][2] This era saw the synthesis and investigation of various iodinated compounds capable of being orally ingested, absorbed, and concentrated in the gallbladder.

The Emergence of this compound (Oragrafin)

This compound, available as both sodium this compound and calcium this compound (marketed under the brand name Oragrafin), became a prominent oral cholecystographic agent.[1][3] It belongs to the class of tri-iodinated benzoic acid derivatives, which became the standard for many contrast media due to their high iodine content, providing excellent X-ray attenuation.

Physicochemical Properties

This compound is a tri-iodinated aromatic compound. The sodium salt is a water-soluble powder. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C12H12I3N2NaO2 |

| Molecular Weight | 619.94 g/mol |

| IUPAC Name | sodium 3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Brand Names | Oragrafin, Bilivist, Biloptin |

Source: PubChem CID 23671932[4]

Mechanism of Action and Pharmacokinetics

Radiopaque Contrast

The primary mechanism of action of this compound as a contrast agent lies in the high atomic number of its three iodine atoms per molecule. Iodine effectively absorbs X-rays, increasing the radiographic density of the tissue or organ in which it is concentrated.[5]

Pharmacokinetic Profile

Following oral administration, this compound is absorbed from the gastrointestinal tract. It is then transported to the liver, where it is excreted into the bile. The gallbladder concentrates the bile, leading to a high concentration of this compound, which allows for clear visualization on an X-ray.[6] Maximum blood concentrations are typically reached within two to three hours after oral ingestion.[6]

The following diagram illustrates the pharmacokinetic pathway of this compound.

References

- 1. This compound Sodium | 1221-56-3 [chemicalbook.com]

- 2. radiopaedia.org [radiopaedia.org]

- 3. Availability of Radiocontrast Agents to Treat Severe Hyperthyroidism | American Thyroid Association [thyroid.org]

- 4. Sodium this compound | C12H12I3N2NaO2 | CID 23671932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound sodium - Wikipedia [en.wikipedia.org]

- 6. pubs.rsna.org [pubs.rsna.org]

The Impact of Ipodate on Thyroid Hormone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of ipodate, an oral cholecystographic agent, on thyroid hormone metabolism. This compound has been shown to be a potent inhibitor of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). This document details the underlying mechanisms of action, presents quantitative data from clinical studies, outlines relevant experimental protocols, and provides visualizations of the affected biochemical pathways. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and thyroid-related research.

Introduction

Sodium this compound is an iodine-containing contrast agent historically used for cholecystography. Beyond its imaging applications, this compound has garnered significant interest for its profound effects on thyroid hormone physiology. It rapidly reduces serum T3 concentrations, making it a therapeutic option in the management of hyperthyroidism, particularly in cases of thyroid storm and as a preoperative preparation for thyroidectomy in patients with Graves' disease.[1][2][3][4][5] This guide delves into the core mechanisms by which this compound alters thyroid hormone metabolism, providing a detailed technical resource for the scientific community.

Mechanism of Action

This compound's primary mechanism of action is the potent inhibition of type 1 5'-deiodinase (D1), the enzyme responsible for the majority of peripheral conversion of T4 to T3.[6] This inhibition is considered to be non-competitive. By blocking this conversion, this compound effectively reduces the circulating levels of the most active thyroid hormone, T3.

Furthermore, some studies suggest that this compound may have additional effects on thyroid physiology, including a potential inhibition of thyroid hormone release from the thyroid gland itself.[7] The iodine content of this compound may also contribute to the Wolff-Chaikoff effect, a transient reduction in thyroid hormone synthesis in the presence of high iodine levels.

Signaling Pathway of Thyroid Hormone Metabolism and this compound's Intervention

The following diagram illustrates the key steps in thyroid hormone synthesis, release, and metabolism, highlighting the points of intervention by this compound.

Quantitative Effects on Thyroid Hormone Levels

Numerous clinical studies have quantified the impact of this compound on circulating thyroid hormone concentrations. The administration of this compound leads to a rapid and significant decrease in serum T3 levels, a more modest and slower decrease in serum T4 levels, and a marked increase in serum reverse T3 (rT3) levels.

Summary of Clinical Trial Data

The following tables summarize the quantitative data from key clinical trials investigating the effects of this compound in patients with hyperthyroidism.

Table 1: Effect of this compound on Serum T3 Levels in Hyperthyroid Patients

| Study (Reference) | Patient Population | This compound Dosage | Duration of Treatment | Baseline Mean T3 (ng/dL) | Post-Treatment Mean T3 (ng/dL) | Percentage Decrease |

| Wu et al. (1982) | Graves' Disease | 1 g/day | 5 days | 458 | 125 | 72.7% |

| Roti et al. (1985) | Graves' Disease | 1 g/day | 10 days | 340 | 82 | 75.9% |

| Shen et al. (1987) | Graves' Disease | 500 mg/day | 23-31 weeks | 780 | Within normal range | Significant |

| Martino et al. (1988) | Graves' Disease | 500 mg/day | 5 days | 4.90 nmol/L | 1.70 nmol/L | 65.3% |

| Chopra et al. (1995)[1] | Subacute Thyroiditis | 0.5 g daily or every other day | 15-60 days | Elevated | Normalized | Significant |

Table 2: Effect of this compound on Serum T4 Levels in Hyperthyroid Patients

| Study (Reference) | Patient Population | This compound Dosage | Duration of Treatment | Baseline Mean T4 (µg/dL) | Post-Treatment Mean T4 (µg/dL) | Percentage Decrease |

| Wu et al. (1982) | Graves' Disease | 1 g/day | 5 days | 18.1 | 14.8 | 18.2% |

| Roti et al. (1985) | Graves' Disease | 1 g/day | 10 days | 15.1 | 11.3 | 25.2% |

| Shen et al. (1987) | Graves' Disease | 500 mg/day | 23-31 weeks | 25.4 | 41-65% lower | 41-65% |

| Martino et al. (1988) | Graves' Disease | 500 mg/day | 5 days | Not specified | Not specified | Not specified |

Table 3: Effect of this compound on Serum rT3 Levels in Hyperthyroid Patients

| Study (Reference) | Patient Population | This compound Dosage | Duration of Treatment | Baseline Mean rT3 (ng/dL) | Post-Treatment Mean rT3 (ng/dL) | Percentage Increase |

| Wu et al. (1982) | Graves' Disease | 1 g/day | 5 days | 110 | 450 | 309% |

| Roti et al. (1985) | Graves' Disease | 1 g/day | 10 days | 111 | 376 | 239% |

| Shen et al. (1987) | Graves' Disease | 500 mg/day | 24 hours | 118 | 257 | 118% |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on thyroid hormone metabolism.

Measurement of Type 1 5'-Deiodinase Activity

This protocol is based on the principle of measuring the release of radioiodine from a radiolabeled substrate.

Materials:

-

Tissue homogenate (e.g., from liver or kidney)

-

[125I]-reverse T3 (rT3) or [125I]-T4 substrate

-

Phosphate buffer (e.g., 0.1 M, pH 7.0) containing EDTA and dithiothreitol (DTT)

-

This compound solution of varying concentrations

-

Trichloroacetic acid (TCA)

-

Dowex 50W-X2 cation exchange resin

-

Gamma counter

Procedure:

-

Prepare tissue homogenates in cold phosphate buffer.

-

Set up reaction tubes containing the tissue homogenate, phosphate buffer with DTT, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the tubes at 37°C for a short period.

-

Initiate the reaction by adding the [125I]-labeled substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate proteins.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Apply the supernatant to a Dowex 50W-X2 column to separate the released 125I- from the unreacted substrate.

-

Elute the 125I- from the column.

-

Measure the radioactivity of the eluate using a gamma counter.

-

Calculate the deiodinase activity as the amount of 125I- released per unit of time per milligram of protein.

Quantification of T4, T3, and rT3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high specificity and sensitivity for the simultaneous measurement of thyroid hormones.

Materials:

-

Serum or plasma samples

-

Internal standards (e.g., 13C-labeled T4, T3, and rT3)

-

Protein precipitation agent (e.g., acetonitrile or methanol)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

To a known volume of serum/plasma, add the internal standards.

-

Precipitate proteins by adding a protein precipitation agent and vortexing.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or further purified by SPE.

-

-

LC Separation:

-

Inject the prepared sample onto the LC system.

-

Separate the analytes using a gradient elution with the specified mobile phases.

-

-

MS/MS Detection:

-

Introduce the eluent from the LC column into the mass spectrometer.

-

Use multiple reaction monitoring (MRM) to detect and quantify the precursor and product ions specific for T4, T3, rT3, and their internal standards.

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of standards.

-

Calculate the concentrations of T4, T3, and rT3 in the samples based on the peak area ratios of the analytes to their respective internal standards.

-

Experimental Workflow for a Clinical Trial Investigating this compound in Graves' Disease

The following diagram outlines a typical workflow for a clinical trial designed to assess the efficacy and safety of this compound in patients with Graves' disease.

Conclusion

This compound exerts a significant and rapid influence on thyroid hormone metabolism, primarily through the non-competitive inhibition of type 1 5'-deiodinase. This leads to a marked reduction in the conversion of T4 to the more potent T3, with a concurrent rise in rT3 levels. The quantitative data from numerous clinical studies support its efficacy in rapidly controlling hyperthyroidism. The detailed experimental protocols provided in this guide offer a foundation for further research into the nuanced effects of this compound and other potential deiodinase inhibitors. For drug development professionals, understanding the mechanisms and clinical effects of this compound can inform the design of novel therapeutic strategies for thyroid disorders. Further investigation into the long-term safety and efficacy of this compound, as well as its potential effects on other deiodinase isoenzymes, is warranted.

References

- 1. Use of sodium this compound in management of hyperthyroidism in subacute thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium this compound (oragrafin) in the preoperative preparation of Graves' hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Therapy of Graves' disease with sodium this compound is associated with a high recurrence rate of hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis [frontiersin.org]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Ipodate in the Thyroid Gland

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ipodate, an oral cholecystographic agent, has garnered significant interest for its profound effects on thyroid hormone metabolism. Beyond its use in medical imaging, this compound has been investigated for the management of hyperthyroidism, particularly in cases of thyroid storm and in preparation for thyroidectomy.[1][2][3] This technical guide provides a comprehensive overview of the molecular targets of this compound within the thyroid gland, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in thyroid research and drug development.

Core Molecular Targets of this compound

This compound exerts its influence on the thyroid gland through a multi-faceted mechanism, targeting several key processes in thyroid hormone synthesis, secretion, and metabolism. The primary molecular targets include:

-

Iodothyronine Deiodinases (Type 1 and Type 2): this compound is a potent inhibitor of these selenoenzymes, which are crucial for the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[1][3] This inhibition is a cornerstone of its therapeutic effect in hyperthyroidism.

-

Thyroid Hormone Secretion Pathway: this compound directly inhibits the release of thyroid hormones (T4 and T3) from the thyroid gland.[4] This effect is thought to be mediated through the inhibition of several intracellular processes.

-

TSH Signaling Cascade: this compound has been shown to interfere with the thyroid-stimulating hormone (TSH) signaling pathway by inhibiting the TSH-induced increase in cyclic AMP (cAMP).[4]

-

Thyroglobulin Proteolysis: The liberation of T4 and T3 from their storage form, thyroglobulin, is a critical step in hormone secretion. This compound inhibits the enzymatic breakdown of thyroglobulin.[4]

-

Colloid Droplet Formation: The endocytosis of colloid, containing thyroglobulin, from the follicular lumen is a prerequisite for hormone release. This compound impedes the formation of these intracellular colloid droplets.[4]

-

Nuclear Thyroid Hormone Receptors: While the in vivo significance is debated, in vitro studies have demonstrated that this compound can competitively inhibit the binding of T3 to its nuclear receptors.[5][6]

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound on its various molecular targets.

| Target Enzyme | Inhibitor | IC50 | Inhibition Type | Species | Reference |

| Type 1 Deiodinase (DIO1) | Iopanoic Acid | 97 µM | Competitive | Human | [4] |

| Type 2 Deiodinase (DIO2) | Iopanoic Acid | 231 µM | Competitive | Human | [4] |

*Note: Iopanoic acid is a close structural and functional analog of this compound.[1]

| Target Process | This compound Concentration | Effect | Organism | Reference |

| T4 Secretion | 0.1 mM | Inhibition to 80.4 ± 5.7% of control | Dog (perfused thyroid) | [4] |

| 0.3 mM | Inhibition to 59.6 ± 3.01% of control | Dog (perfused thyroid) | [4] | |

| 1 mM | Inhibition to 23.7 ± 2.8% of control | Dog (perfused thyroid) | [4] | |

| T3 Binding to Nuclear Receptors | 1.2 x 10-4 M | 50% inhibition (IC50) | Rat (in vitro) | [4] |

| Parameter | Treatment | Pre-treatment Level (mean ± SD) | Post-treatment Level (mean ± SD) | Patient Population | Reference |

| Plasma T3 | 500 mg this compound daily for 4 days | 4.90 ± 1.80 nmol/L | 1.70 ± 0.30 nmol/L | Graves' Hyperthyroid | [2] |

| Serum Free T4 | 1 g this compound daily for 10 days | 48.9 ± 6.6 pg/mL | 26.0 ± 2.7 pg/mL | Graves' Hyperthyroid | [1] |

| Serum Free T3 | 1 g this compound daily for 10 days | 12.4 ± 2.0 pg/mL | 2.5 ± 0.4 pg/mL | Graves' Hyperthyroid | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of this compound with the thyroid gland's molecular machinery, the following diagrams have been generated using the DOT language.

Figure 1: this compound's multifaceted inhibitory actions on thyroid hormone synthesis and secretion.

Figure 2: Experimental workflow for in vitro deiodinase inhibition assay.

Detailed Experimental Protocols

In Vitro Deiodinase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on Type 1 and Type 2 deiodinase activity.

Materials:

-

Thyroid tissue (e.g., human, rat)

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.0)

-

[125I]-T4 (radiolabeled substrate)

-

Dithiothreitol (DTT)

-

This compound solutions of varying concentrations

-

Trichloroacetic acid (TCA)

-

Sephadex LH-20 columns

-

Gamma counter

Procedure:

-

Microsome Preparation:

-

Homogenize fresh or frozen thyroid tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Deiodinase Reaction:

-

In reaction tubes, combine the microsomal preparation, [125I]-T4, and DTT.

-

Add varying concentrations of this compound to different tubes. Include a control with no this compound.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Separation of Iodide:

-

Stop the reaction by adding TCA.

-

Apply the reaction mixture to a Sephadex LH-20 column equilibrated with a suitable buffer.

-

Elute the free 125Iodide from the column, separating it from the unreacted [125I]-T4 and the product [125I]-T3.

-

-

Quantification and Analysis:

-

Measure the radioactivity of the eluted iodide fraction using a gamma counter.

-

Calculate the percentage of T4 to T3 conversion for each this compound concentration.

-

Determine the IC50 value of this compound by plotting the percent inhibition against the log of the this compound concentration. The Ki can be determined using the Cheng-Prusoff equation if the Km of the enzyme for the substrate is known.

-

Assessment of Thyroid Hormone Secretion from Perfused Thyroid Gland

This protocol describes a method to study the direct effect of this compound on thyroid hormone release.

Materials:

-

Isolated thyroid gland with intact vasculature (e.g., from a dog)

-

Perfusion apparatus

-

Perfusion medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin)

-

TSH

-

This compound solutions

-

Radioimmunoassay (RIA) kits for T4 and T3

Procedure:

-

Surgical Preparation:

-

Surgically isolate the thyroid gland, cannulating the superior thyroid artery and thyroid veins.

-

-

Perfusion:

-

Place the gland in a perfusion chamber and perfuse with oxygenated medium at a constant flow rate and temperature.

-

Collect the venous effluent at regular intervals.

-

-

Experimental Phases:

-

Basal Period: Perfuse with medium alone to establish a baseline hormone secretion rate.

-

Stimulation Period: Add TSH to the perfusion medium to stimulate hormone release.

-

Inhibition Period: Introduce this compound at various concentrations into the TSH-containing medium.

-

Washout Period: Perfuse with TSH-containing medium without this compound to assess the reversibility of the effect.

-

-

Hormone Measurement:

-

Measure the concentrations of T4 and T3 in the collected venous effluent samples using specific RIAs.

-

-

Data Analysis:

-

Plot the hormone secretion rates over time to visualize the effects of TSH and this compound.

-

Calculate the percentage inhibition of hormone secretion at each this compound concentration compared to the stimulated control.

-

Measurement of TSH-Stimulated cAMP Production

This protocol details a method to evaluate the impact of this compound on the TSH signaling pathway.

Materials:

-

Primary cultures of thyroid follicular cells or a thyroid cell line (e.g., FRTL-5)

-

Cell culture medium

-

TSH

-

This compound solutions

-

cAMP assay kit (e.g., ELISA-based)

Procedure:

-

Cell Culture:

-

Culture thyroid cells to near confluence in appropriate multi-well plates.

-

-

Pre-incubation:

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

-

TSH Stimulation:

-

Add TSH to the culture medium and incubate for a short period (e.g., 15-30 minutes) to stimulate cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize cAMP levels to the protein concentration in each well.

-

Compare the cAMP levels in this compound-treated cells to the TSH-stimulated control to determine the extent of inhibition.

-

Conclusion

This compound presents a complex pharmacological profile within the thyroid gland, characterized by its potent inhibition of multiple key molecular targets. Its primary actions of blocking deiodinase activity and inhibiting thyroid hormone secretion provide a strong rationale for its clinical utility in hyperthyroid states. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for further investigation into the nuanced mechanisms of this compound and for the development of novel therapeutic agents targeting the thyroid gland. A thorough understanding of these molecular interactions is paramount for advancing our knowledge of thyroid pathophysiology and for designing more effective and targeted treatments for thyroid disorders.

References

- 1. Iopanoic acid - Wikipedia [en.wikipedia.org]

- 2. Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using Iopanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A thyroid hormone deiodinase inhibitor can decrease cutaneous cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Biodistribution of Ipodate: A Technical Overview

Disclaimer: Publicly available, comprehensive quantitative pharmacokinetic and biodistribution data for ipodate is limited. Much of the existing research focuses on its pharmacodynamic effects, particularly its impact on thyroid hormone metabolism, rather than the absorption, distribution, metabolism, and excretion (ADME) of the compound itself. This guide synthesizes the available information and provides a framework for understanding the likely pharmacokinetic profile of this compound based on related compounds and general principles of pharmacology.

Introduction to this compound

Sodium this compound is an oral cholecystographic agent, a type of contrast medium used in diagnostic imaging of the gallbladder.[1] Its chemical structure, sodium 3-(3-amino-2,4,6-triiodophenyl)-2-ethylpropanoate, contains a high proportion of iodine, which imparts its radiopaque properties. Beyond its use in imaging, this compound has been investigated for its significant effects on thyroid hormone metabolism, including the inhibition of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[2] This has led to its off-label use in the management of hyperthyroidism.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans, such as oral bioavailability, plasma half-life, maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax), are not well-documented in publicly accessible literature. The primary focus of most studies has been on the resulting changes in thyroid hormone levels following this compound administration.

Absorption

This compound is administered orally.[1] While specific data on its absorption rate and extent (bioavailability) are not available, its clinical efficacy as an oral agent suggests it is absorbed from the gastrointestinal tract.

Distribution

Metabolism

The metabolism of this compound is not fully elucidated in the available literature. It is known to be metabolized in a way that releases iodine, which contributes to its effects on the thyroid gland.[2] For many xenobiotics, a common metabolic pathway in the liver is glucuronidation, a Phase II metabolism reaction that increases the water solubility of compounds to facilitate their excretion. It is plausible that this compound, or its metabolites, undergoes glucuronidation prior to elimination.

Caption: A proposed metabolic pathway for this compound, including potential Phase I and Phase II (glucuronidation) reactions leading to excretion.

Excretion

The primary route of excretion for this compound appears to be biliary. A study in bile-fistula dogs provides the most concrete quantitative data on this aspect of its pharmacokinetics.

Table 1: Biliary Excretion of Sodium this compound in Dogs

| Parameter | Value | Species | Study Conditions | Citation |

| Maximum Biliary Excretion Rate | 1.472 µmol/min/kg | Dog | Low taurocholate infusion | [1] |

This study also noted that both sodium this compound and another contrast agent, sodium tyropanoate, increased canalicular bile flow.[1] The extent of urinary excretion of this compound has not been quantified in the available literature.

Biodistribution

Specific studies detailing the tissue distribution of this compound after oral administration are lacking. As a cholecystographic agent, it is designed to be concentrated in the liver and excreted into the bile, leading to its accumulation in the gallbladder. However, quantitative data on its concentration in other tissues and organs are not available.

Experimental Protocols

Detailed experimental protocols from studies on this compound pharmacokinetics and biodistribution are not extensively published. However, based on general practices for studying oral drug disposition, a typical workflow can be outlined.

Caption: A generalized workflow for conducting a preclinical pharmacokinetic and biodistribution study of an orally administered compound like this compound.

Animal Models

Studies on the pharmacokinetics of oral contrast agents have utilized animal models such as dogs.[1] The choice of animal model would depend on the specific research question and the desire to extrapolate the data to humans.

Dosing and Sample Collection

Following oral administration of a defined dose of this compound, serial blood samples would be collected at various time points to characterize the plasma concentration-time profile. For biodistribution studies, animals would be euthanized at different time points, and various tissues of interest (e.g., liver, kidney, spleen, fat, muscle, brain) would be harvested.

Analytical Methods

The quantification of this compound in biological matrices (plasma, tissue homogenates) would require a validated analytical method. Given the chemical nature of this compound, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) would be a suitable technique, offering high sensitivity and selectivity.

Pharmacodynamics

While the focus of this guide is on pharmacokinetics and biodistribution, it is important to briefly mention the well-documented pharmacodynamic effects of this compound, as they are often the primary subject of research. This compound is a potent inhibitor of the type I 5'-deiodinase enzyme, which is responsible for the conversion of T4 to T3 in peripheral tissues.[2] This leads to a rapid decrease in serum T3 levels and a concurrent increase in reverse T3 (rT3) levels.

Conclusion and Future Directions

The available literature provides a limited understanding of the pharmacokinetics and biodistribution of this compound. While its primary route of excretion appears to be biliary, fundamental pharmacokinetic parameters in humans remain to be determined. Future research, employing modern analytical techniques such as LC-MS/MS, is needed to fully characterize the ADME profile of this compound. Such studies would be invaluable for optimizing its clinical use, both as a contrast agent and as a therapeutic agent for hyperthyroidism, and for providing a more complete picture of its safety and efficacy. Key areas for future investigation include:

-

Human Pharmacokinetic Studies: To determine oral bioavailability, Cmax, Tmax, half-life, volume of distribution, and clearance in healthy volunteers and patient populations.

-

Metabolite Identification: To characterize the metabolic pathways of this compound and identify its major metabolites.

-

Tissue Distribution Studies: To quantify the distribution of this compound into various tissues and organs following oral administration.

-

Protein Binding Studies: To determine the extent of this compound binding to plasma proteins.

References

- 1. The biliary and urinary excretion of sodium tyropanoate and sodium this compound in dogs: pharmacokinetics, influence of bile salts and choleretic effects with comparison to iopanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Oral contrast media for magnetic resonance tomography of the abdomen. 1. Comparative animal studies of positive and negative contrast media] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Action of Ipodate on Iodothyronine Deiodinases: An In Vitro Perspective

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies on the effects of ipodate, an oral cholecystographic agent, on the activity of iodothyronine deiodinases. These enzymes are critical for the activation and inactivation of thyroid hormones, playing a central role in thyroid hormone homeostasis. This compound and the structurally similar iopanoic acid (IOP) have been identified as potent competitive inhibitors of these enzymes, particularly the 5'-deiodination process which converts the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[1][2][3][4] This guide summarizes the key quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Analysis of Deiodinase Inhibition

| Compound | Enzyme Isoform | IC50 (µM) | Notes |

| Iopanoic Acid (IOP) | Human Deiodinase 1 (hDIO1) | 97 | Did not inhibit hDIO3.[5] |

| Iopanoic Acid (IOP) | Human Deiodinase 2 (hDIO2) | 231 | Did not inhibit hDIO3.[5] |

Table 1: Inhibitory concentration (IC50) of Iopanoic Acid on human deiodinase isoforms.[5]

Experimental Protocols

The foundational in vitro studies of deiodinase inhibition by this compound were instrumental in elucidating its mechanism of action. The following sections detail the typical methodologies used in these key experiments.

Preparation of Enzyme Source

Initial studies predominantly utilized microsomal fractions from rat liver homogenates as the source of deiodinase activity.[6][7]

Protocol:

-

Tissue Homogenization: Fresh or frozen rat livers are homogenized in a cold buffer solution (e.g., 0.1 M HEPES, 1 mM EDTA, pH 7.0).

-

Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the microsomal fraction, which is rich in deiodinase enzymes.

-

Protein Quantification: The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford or Lowry assay, to ensure consistent enzyme concentrations across experiments.

In Vitro Deiodinase Activity Assay

The core of the experimental work involves an in vitro assay to measure the rate of deiodination in the presence and absence of the inhibitor. Early studies often relied on the use of radiolabeled thyroid hormone substrates.[8]

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme source (microsomal fraction), a thiol cofactor such as dithiothreitol (DTT) which is essential for enzyme activity, and the buffer solution.[7]

-

Inhibitor Addition: Varying concentrations of this compound (or a similar inhibitor) are added to the reaction mixtures. Control reactions are prepared without the inhibitor.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, typically [125I]T4 or [125I]rT3.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped, often by the addition of an acid or cold ethanol.

-

Product Separation and Quantification: The products of the deiodination reaction (e.g., 125I-, [125I]T3) are separated from the unreacted substrate using techniques like chromatography. The radioactivity of the product is then measured to determine the rate of deiodination.

-

Data Analysis: The rate of deiodination at different inhibitor concentrations is used to calculate kinetic parameters such as IC50 and to determine the type of inhibition (e.g., competitive).

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the in vitro study of this compound on deiodinases.

References

- 1. imrpress.com [imrpress.com]

- 2. Changes in circulating iodothyronines in euthyroid and hyperthyroid subjects given this compound (Oragrafin), an agent for oral cholecystography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A thyroid hormone deiodinase inhibitor can decrease cutaneous cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thyroid hormone analog inhibition of hepatic 5'-iodothyronine deiodinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Deiodinases: Their Identification and Cloning of Their Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repub.eur.nl [repub.eur.nl]

Unveiling the Anti-Thyroid Properties of Ipodate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially developed as an oral cholecystographic contrast agent, sodium ipodate and its related compounds have demonstrated significant anti-thyroid properties, leading to their investigation and off-label use in the management of hyperthyroidism, particularly in cases of thyroid storm.[1] This technical guide provides an in-depth analysis of the discovery and elucidation of this compound's anti-thyroid mechanisms, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Core Anti-Thyroid Mechanisms of this compound

The anti-thyroid effects of this compound are primarily attributed to two distinct mechanisms: the potent inhibition of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3), and the direct inhibition of thyroid hormone release from the thyroid gland.[2][3]

Inhibition of Peripheral T4 to T3 Conversion

This compound acts as a competitive inhibitor of the 5'-monodeiodinase enzymes, which are responsible for the conversion of T4 to T3 in peripheral tissues.[4] This inhibition leads to a rapid decrease in serum T3 levels, the primary mediator of thyroid hormone's physiological effects, and a concurrent increase in reverse T3 (rT3), an inactive metabolite.[5]

Inhibition of Thyroid Hormone Release

Beyond its effects on peripheral conversion, this compound directly impacts the thyroid gland by inhibiting the release of pre-formed T4 and T3.[2] Experimental evidence suggests that this compound interferes with the process of thyroglobulin proteolysis, the final step in thyroid hormone secretion.[2]

Quantitative Data on this compound's Anti-Thyroid Effects

Numerous clinical and preclinical studies have quantified the impact of this compound on thyroid hormone levels. The following tables summarize key findings from these investigations.

Table 1: Effect of this compound on Serum Thyroid Hormone Levels in Hyperthyroid Patients

| Study Population | This compound Dosage | Duration | Serum T3 Change | Serum T4 Change | Serum rT3 Change | Reference |

| Graves' Hyperthyroid Patients | 500 mg daily | 23-31 weeks | Decreased by 62% within 24 hours | Decreased by 43% at 14 days | Increased by 118% within 24 hours | [6][7] |

| Graves' Hyperthyroid Patients | 1 g daily | 10 days | Significant decrease | Modest decrease | Marked increase | [8] |

| Hyperthyroid Patients | 1 g daily (with PTU and Propranolol) | ~9 days | Free T3 index decreased by 50.2% | Free T4 index decreased by 18.5% | rT3 increased by 140% | [9] |

Table 2: In Vitro Inhibition of Thyroid Hormone Secretion by this compound in Perfused Dog Thyroid Lobes

| This compound Concentration | Inhibition of T4 Secretion (% of control) |

| 0.1 mM | 19.6% |

| 0.3 mM | 40.4% |

| 1.0 mM | 76.3% |

| [Data derived from a study on perfused dog thyroid lobes, where control secretion is 100%.[2]] |

Experimental Protocols

This section details the methodologies employed in key experiments that have been instrumental in understanding this compound's anti-thyroid properties.

Protocol 1: Non-Radioactive Deiodinase Inhibition Assay (Sandell-Kolthoff Reaction)

This assay is used to determine the inhibitory potential of compounds on 5'-deiodinase activity. It measures the amount of iodide released from the substrate (e.g., reverse T3) through a colorimetric reaction. This method has been successfully used to study iopanoic acid, a compound structurally and functionally similar to this compound.[1][8][10]

Materials:

-

Human liver microsomes (as a source of deiodinase)

-

Reverse T3 (rT3) as substrate

-

Dithiothreitol (DTT)

-

Potassium phosphate buffer

-

This compound (or other inhibitor) solution

-

Arsenious acid solution

-

Ceric ammonium sulfate solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTT, and human liver microsomes.

-

Add the test inhibitor (this compound) at various concentrations to the reaction mixture.

-

Initiate the enzymatic reaction by adding the substrate (rT3).

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding a stopping solution (e.g., perchloric acid).

-

Separate the released iodide from the reaction mixture using an ion-exchange column.

-

Quantify the iodide concentration using the Sandell-Kolthoff reaction: a. Add arsenious acid to the iodide-containing eluate. b. Add ceric ammonium sulfate. The rate of disappearance of the yellow color of the ceric ions is proportional to the iodide concentration.

-

Measure the absorbance at a specific wavelength using a spectrophotometer to determine the iodide concentration.

-

Calculate the percentage of inhibition by comparing the iodide release in the presence and absence of the inhibitor.

Protocol 2: Measurement of Thyroid Hormone Levels by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive method used to quantify the concentration of thyroid hormones (T3, T4, and rT3) in serum or plasma samples following this compound administration.[7][11][12][13][14]

Materials:

-

Patient serum or plasma samples

-

Antibodies specific to T3, T4, or rT3

-

Radiolabeled T3, T4, or rT3 (e.g., with ¹²⁵I)

-

Standard solutions of T3, T4, and rT3 of known concentrations

-

Precipitating agent (e.g., polyethylene glycol)

-

Gamma counter

Procedure:

-

A known amount of radiolabeled thyroid hormone is mixed with a specific antibody.

-

The patient's serum sample (containing an unknown amount of the thyroid hormone) is added to this mixture.

-

The unlabeled hormone in the patient's sample competes with the radiolabeled hormone for binding to the antibody.

-

After an incubation period, the antibody-bound hormone is separated from the free hormone by adding a precipitating agent and centrifuging.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of the hormone in the patient's sample is determined by comparing the results with a standard curve generated using known concentrations of the hormone.

Protocol 3: Perfused Thyroid Lobe Experiment for Secretion Inhibition

This ex vivo method allows for the direct investigation of the effects of compounds on thyroid hormone secretion from an intact thyroid gland.[2]

Materials:

-

Isolated canine thyroid lobes with intact vasculature

-

Perfusion apparatus

-

Perfusion medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin)

-

Thyroid-stimulating hormone (TSH)

-

This compound solutions of varying concentrations

-

Method for measuring T4 and T3 in the perfusate (e.g., RIA)

Procedure:

-

The isolated thyroid lobe is placed in the perfusion apparatus, and the thyroid artery is cannulated for the infusion of the perfusion medium.

-

The thyroid vein is cannulated to collect the effluent.

-

The gland is perfused with the medium at a constant flow rate and temperature.

-

After a stabilization period, TSH is added to the perfusion medium to stimulate thyroid hormone secretion.

-

Once a stable rate of hormone secretion is achieved, this compound is added to the perfusion medium at different concentrations.

-

Samples of the venous effluent are collected at regular intervals before, during, and after the administration of this compound.

-

The concentrations of T4 and T3 in the collected samples are measured to determine the effect of this compound on hormone secretion.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: Inhibition of Peripheral T4 to T3 Conversion by this compound.

Caption: this compound's Multi-site Inhibition of Thyroid Hormone Release.

Conclusion

This compound exhibits potent anti-thyroid properties through a dual mechanism of action: the inhibition of peripheral T4 to T3 conversion and the direct suppression of thyroid hormone release. These effects lead to a rapid reduction in circulating levels of active thyroid hormone, making this compound a valuable, albeit off-label, therapeutic option in the acute management of severe hyperthyroidism. The experimental protocols and pathway diagrams presented in this whitepaper provide a comprehensive technical overview for researchers and clinicians interested in the pharmacology of this unique agent. Further research into the specific molecular interactions of this compound with thyroidal proteases could provide deeper insights into its mechanism of action and potentially inform the development of novel anti-thyroid therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Multisite inhibition by this compound of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Changes in circulating iodothyronines in euthyroid and hyperthyroid subjects given this compound (Oragrafin), an agent for oral cholecystography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effects of iopodate on the serum iodothyronine pattern in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Sensitive Radioimmunoassay for T3 and T4 Determinations in Plasma and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioimmunoassay of triiodothyronine (T3) and thyroxine (T4). An assay with both the bound and free fraction of the hormone present in the counting vessel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ibl-america.com [ibl-america.com]

- 14. Radioimmunoassay (RIA) procedures for Triiodothyronine (T3) and Thyroxine (T4) based on novel micro-magnetizable cellulose particles containing manganese ferrite core [inis.iaea.org]

The Role of Ipodate in Iodine-Induced Thyroid Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine, an essential micronutrient for thyroid hormone synthesis, can paradoxically lead to thyroid dysfunction when administered in excess. This phenomenon, known as iodine-induced thyroid dysfunction, can manifest as either hyperthyroidism (Jod-Basedow phenomenon) or hypothyroidism (Wolff-Chaikoff effect).[1][2][3] Ipodate, a formerly used oral cholecystographic contrast agent, has garnered significant interest for its profound effects on thyroid hormone metabolism, making it a valuable tool for both research and therapeutic intervention in certain thyroid disorders. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, its quantitative effects on thyroid hormone levels, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways involved.

This compound's Mechanism of Action

This compound exerts its influence on thyroid function through a multi-faceted mechanism, primarily centered around the inhibition of deiodinase enzymes and the modulation of thyroid hormone release.

Inhibition of Peripheral T4 to T3 Conversion

The principal and most immediate effect of this compound is the potent inhibition of type 1 5'-deiodinase (D1), the enzyme responsible for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[4] This inhibition leads to a rapid decrease in serum T3 concentrations and a corresponding increase in reverse T3 (rT3), an inactive metabolite of T4.[5]

Inhibition of Thyroid Hormone Release

This compound also directly affects the thyroid gland by inhibiting the release of pre-formed T4 and T3.[6][7] This action is thought to be mediated by the large amount of iodine released from the metabolism of this compound, mimicking the Wolff-Chaikoff effect, where a high intrathyroidal concentration of iodide temporarily halts thyroid hormone synthesis and release.[3][8][9]

Quantitative Effects of this compound on Thyroid Hormone Levels

The administration of this compound leads to significant and predictable changes in circulating thyroid hormone concentrations. The following tables summarize the quantitative data from key clinical studies.

Table 1: Effect of Sodium this compound on Serum Thyroid Hormone Levels in Hyperthyroid Patients with Graves' Disease

| Study | Dosage | Duration | Parameter | Baseline (Mean ± SEM/SD) | Post-Treatment (Mean ± SEM/SD) | Percentage Change |

| Wu et al., 1978[5] | 3 g (single dose) | 4 days | Total T3 | 4.3 ± 0.5 ng/mL | 1.4 ± 0.2 ng/mL | -67.4% |

| Total T4 | 19.8 ± 1.9 µg/dL | 16.5 ± 1.5 µg/dL | -16.7% | |||

| rT3 | 1.1 ± 0.2 ng/mL | 3.8 ± 0.5 ng/mL | +245.5% | |||

| Roti et al., 1985 | 1 g/day | 10 days | Free T4 | 48.9 ± 6.6 pg/mL | 26.0 ± 2.7 pg/mL | -46.8% |

| Free T3 | 12.4 ± 2.0 pg/mL | 2.5 ± 0.4 pg/mL | -79.8% | |||

| Shen et al., 1985[10] | 500 mg/day | 24 hours | Serum T3 | 780 ng/dL (mean) | 296.4 ng/dL (mean) | -62% |

| 14 days | Serum T4 | 25.4 µg/dL (mean) | 14.5 µg/dL (mean) | -43% | ||

| 24 hours | Serum rT3 | 118 ng/dL (mean) | 257.2 ng/dL (mean) | +118% | ||

| Berghout et al., 1989[6][7] | 500 mg/day | 4 days | Plasma T3 | 4.90 ± 1.80 nmol/L | 1.70 ± 0.30 nmol/L | -65.3% |

| Martino et al., 1988[11] | 500 mg/day | 7 days | Free T3 | Not specified | Normalized in all patients | - |

| Klein et al., 1983[12] | 1 g/day (+ PTU & Propranolol) | ~9 days | Free T3 Index | 409 ± 47 | 203.7 ± 12.7 | -50.2% |

| Free T4 Index | 25.9 ± 2.8 | 21.1 ± 1.3 | -18.5% | |||

| rT3 | 210 ± 41 ng/dL | 504 ± 21 ng/dL | +140% | |||

| Bal et al., 1993[13] | 500 mg twice daily | 3 days | Total T3 | 445.9 ng/dL | 193.4 ng/dL | -56.6% |

| Free T4 | 3.874 ng/dL | 2.800 ng/dL | -27.7% |

Table 2: Effect of Sodium this compound on Serum Thyroid Hormone Levels in Euthyroid Subjects

| Study | Dosage | Duration | Parameter | Baseline (Mean ± SEM/SD) | Post-Treatment (Mean ± SEM/SD) | Percentage Change |

| Wu et al., 1978[5] | 3 g (single dose) | 4 days | Total T3 | 1.4 ± 0.1 ng/mL | 0.8 ± 0.1 ng/mL | -42.9% |

| Total T4 | 7.9 ± 0.5 µg/dL | 9.5 ± 0.6 µg/dL | +20.3% | |||

| rT3 | 0.4 ± 0.05 ng/mL | 1.1 ± 0.1 ng/mL | +175% |

Experimental Protocols

Accurate quantification of thyroid hormones and TSH is crucial for studying the effects of this compound. The following are detailed methodologies for key immunoassays.

Radioimmunoassay (RIA) for Total Thyroxine (T4)

Principle: This is a competitive immunoassay where unlabeled T4 in the patient's serum competes with a fixed amount of radiolabeled T4 (¹²⁵I-T4) for a limited number of binding sites on a specific anti-T4 antibody.[14][15][16][17] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled T4 in the sample.

Methodology:

-

Preparation of Reagents:

-

Assay Procedure:

-

Label coated polystyrene tubes in duplicate for standards, controls, and patient samples.[14][15]

-

Pipette 20 µL of each standard, control, and patient serum into the corresponding tubes.[14]

-

Add 200 µL of ¹²⁵I-T4 tracer to all tubes.[14]

-

Add 100 µL of the reconstituted anti-T4 antibody to all tubes except the total count tubes.[14]

-

Gently mix the tubes and incubate for 1 hour at room temperature with continuous shaking.[14]

-

Aspirate the contents of all tubes except the total count tubes.[14]

-

Wash each tube with 2 mL of the working wash solution and aspirate again.[14]

-

-

Data Analysis:

-

Count the radioactivity in each tube using a gamma counter.

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the T4 standards.

-

Determine the T4 concentration in patient samples by interpolating their corresponding bound radioactivity from the standard curve.

-

Radioimmunoassay (RIA) for Total Triiodothyronine (T3)

Principle: Similar to the T4 RIA, this is a competitive immunoassay where unlabeled T3 in the sample competes with ¹²⁵I-labeled T3 for binding to a specific anti-T3 antibody.[6][9][12][18]

Methodology:

-

Preparation of Reagents:

-

Reconstitute lyophilized T3 standards, controls, and anti-T3 antibody with distilled water.[6]

-

The ¹²⁵I-T3 tracer is typically provided ready to use.

-

-

Assay Procedure:

-

Label antibody-coated tubes in duplicate for standards, controls, and samples.[9]

-

Pipette 100 µL of each standard, control, and patient serum into the appropriate tubes.[9]

-

Add 100 µL of ¹²⁵I-T3 tracer to each tube.[9]

-

Mix gently and incubate for 2 hours at room temperature with continuous agitation.[9]

-

Aspirate the contents of all tubes.

-

-

Data Analysis:

-

Measure the radioactivity in each tube using a gamma counter.

-

Generate a standard curve and determine the T3 concentrations in the samples as described for the T4 RIA.

-

Immunoradiometric Assay (IRMA) for Thyroid-Stimulating Hormone (TSH)

Principle: This is a non-competitive "sandwich" immunoassay.[1][4][13][19][20][21][22][23][24] TSH in the sample binds to a solid-phase antibody (e.g., coated on a tube) and simultaneously to a second, radiolabeled antibody. The amount of bound radioactivity is directly proportional to the TSH concentration.

Methodology:

-

Preparation of Reagents:

-

Reagents, including standards, controls, and ¹²⁵I-anti-TSH antibody, are typically provided in a ready-to-use liquid format.

-

-

Assay Procedure:

-

Label antibody-coated tubes in duplicate for standards, controls, and samples.[22]

-

Pipette 200 µL of each standard, control, and patient serum into the respective tubes.[22]

-

Add 50 µL of the ¹²⁵I-anti-TSH tracer to each tube.[22]

-

Incubate for 2 hours at room temperature on a shaker.[22]

-

Aspirate the contents of all tubes.[22]

-

-

Data Analysis:

-

Count the radioactivity in each tube using a gamma counter.

-

Construct a standard curve by plotting the radioactivity (cpm) against the TSH concentration of the standards.

-

Determine the TSH concentration in patient samples from the standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's dual mechanism of action.

Caption: Pathways of Iodine-Induced Thyroid Dysfunction.

Caption: General Workflow for Competitive Radioimmunoassay (RIA).

Conclusion

This compound serves as a powerful pharmacological tool for modulating thyroid hormone levels, primarily through the inhibition of peripheral T4 to T3 conversion and the suppression of thyroid hormone release. Its rapid and profound effects on T3 levels have made it a subject of significant research and a therapeutic option in specific clinical scenarios, such as in the preparation of hyperthyroid patients for surgery and in the management of thyroid storm. Understanding the intricate mechanisms of this compound's action and the broader context of iodine-induced thyroid dysfunction is essential for researchers and drug development professionals working in the field of endocrinology. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for designing and interpreting studies involving this compound and other iodine-containing compounds. The visualized signaling pathways further elucidate the complex interplay between iodine, this compound, and thyroid homeostasis.

References

- 1. linear.es [linear.es]

- 2. Jod-Basedow Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Wolff–Chaikoff effect - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ibl-america.com [ibl-america.com]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. sceti.co.jp [sceti.co.jp]

- 10. Thyroid hormone analog inhibition of hepatic 5'-iodothyronine deiodinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Jod-Basedow phenomenon - Wikipedia [en.wikipedia.org]

- 12. demeditec.com [demeditec.com]